
Antimicrobial agent-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimicrobial agent-26 is a synthetic compound designed to inhibit the growth of or kill microorganisms. It is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiseptics. These agents are crucial in combating infections and preventing the spread of diseases, especially in medical and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-26 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antimicrobial properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions: Antimicrobial agent-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of hydrogen or loss of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions often result in the formation of new carbon-halogen or carbon-nitrogen bonds .
科学的研究の応用
Antimicrobial agent-26 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand the effects of antimicrobial agents on various microorganisms.
Medicine: Investigated for its potential use in treating bacterial, fungal, and viral infections. It is also used in developing new antimicrobial therapies.
Industry: Applied in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination .
作用機序
The mechanism of action of antimicrobial agent-26 involves disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets specific molecular pathways, such as the synthesis of cell wall components or protein synthesis, thereby inhibiting the growth and proliferation of the microorganisms. The compound may also generate reactive oxygen species that cause oxidative damage to cellular components .
類似化合物との比較
Flavonoids: Plant-derived compounds with antimicrobial properties.
Gallium-based Compounds: Mimic iron and disrupt bacterial metabolism.
Sulfonamides: Synthetic antimicrobial agents that inhibit folate synthesis
Uniqueness of Antimicrobial Agent-26: this compound stands out due to its broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Its synthetic nature allows for structural modifications to enhance its efficacy and reduce resistance development. Additionally, it has shown promising results in both in vitro and in vivo studies, making it a potential candidate for new antimicrobial therapies .
特性
分子式 |
C27H40N4O4S |
|---|---|
分子量 |
516.7 g/mol |
IUPAC名 |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[4-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C27H40N4O4S/c1-8-25(4)13-19(35-20(33)14-36-24-29-15-28-23(30-24)31(6)7)26(5)16(2)9-11-27(17(3)22(25)34)12-10-18(32)21(26)27/h8,15-17,19,21-22,34H,1,9-14H2,2-7H3/t16-,17+,19-,21+,22+,25-,26+,27+/m1/s1 |
InChIキー |
PSVPMGVJHFKSEW-AMADDWLHSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=NC=NC(=N4)N(C)C)C |
正規SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC=NC(=N4)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


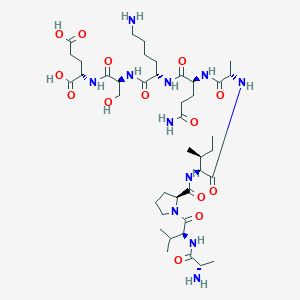
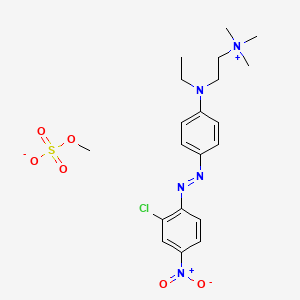

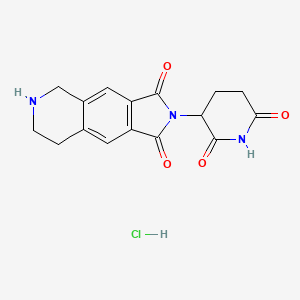
![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
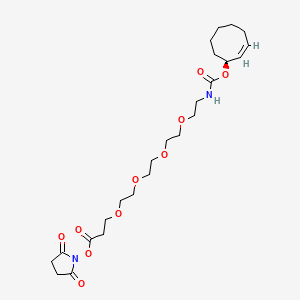
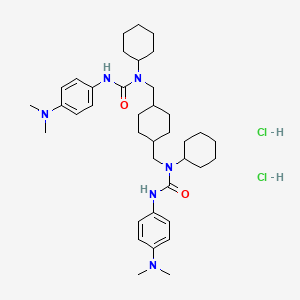
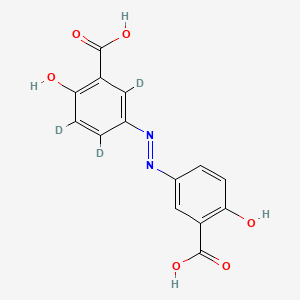

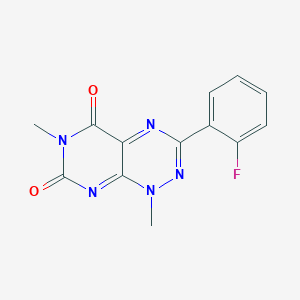

![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)

